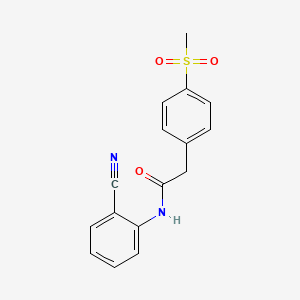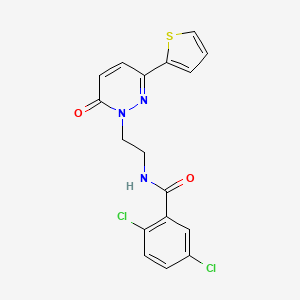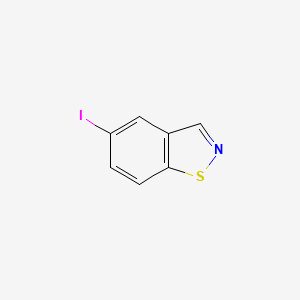
N-Boc-(+/-)-エチル-3-アミノペンタ-4-エノエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-(+/-)-ethyl-3-aminopent-4-enoate is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is widely used due to its stability under a variety of conditions and its ease of removal under acidic conditions.
科学的研究の応用
N-Boc-(+/-)-ethyl-3-aminopent-4-enoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of fine chemicals and materials.
作用機序
Target of Action
The primary target of N-Boc-(+/-)-ethyl-3-aminopent-4-enoate, also known as ethyl 3-{[(tert-butoxy)carbonyl]amino}pent-4-enoate, is the amine group in various biomolecules . This compound is widely used as an amine-protecting group in multistep reactions in synthetic organic chemistry, as well as in peptide synthesis .
Mode of Action
N-Boc-(+/-)-ethyl-3-aminopent-4-enoate interacts with its targets by protecting the amine groups in a variety of structurally diverse amines, amino acids, and peptides . This is achieved through a reaction with a base and the anhydride di-tert-butyl dicarbonate . The compound is stable towards most nucleophiles and bases, making it an important and popular protective group for amines .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of peptides and other complex polyfunctional molecules . By protecting the amine groups, it allows for sequential protection and deprotection of various functionalities, which is a fundamental transformation in organic synthesis .
Result of Action
The result of N-Boc-(+/-)-ethyl-3-aminopent-4-enoate’s action is the successful protection of amine groups in various biomolecules, enabling their use in complex chemical reactions . This protection can be easily removed under a variety of conditions, allowing for further chemical manipulations .
Action Environment
The action of N-Boc-(+/-)-ethyl-3-aminopent-4-enoate can be influenced by various environmental factors. For instance, the use of a Brønsted Acidic Deep Eutectic Solvent (DES) has been shown to enable efficient and sustainable N-Boc deprotection . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-ethyl-3-aminopent-4-enoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amines often employs continuous flow reactors with solid acid catalysts to enhance efficiency and productivity. For example, H-BEA zeolite can be used as a catalyst in THF to achieve high yields of Boc-protected amines .
化学反応の分析
Types of Reactions
N-Boc-(+/-)-ethyl-3-aminopent-4-enoate can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in water or OsO4 in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine (NEt3) or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols or amines, and substitution can yield various substituted amines or esters .
類似化合物との比較
Similar Compounds
- N-Boc-ethylamine
- N-Boc-propylamine
- N-Boc-butylamine
Uniqueness
N-Boc-(+/-)-ethyl-3-aminopent-4-enoate is unique due to its specific structure, which includes an ethyl group and a pent-4-enoate moiety. This structure provides distinct reactivity and stability compared to other Boc-protected amines .
Conclusion
N-Boc-(+/-)-ethyl-3-aminopent-4-enoate is a versatile compound used in various fields of scientific research and industry. Its stability and ease of removal make it an essential tool in organic synthesis, particularly in the preparation of peptides and other complex molecules.
特性
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-9(8-10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLKMAUEJPLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C=C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2539789.png)




